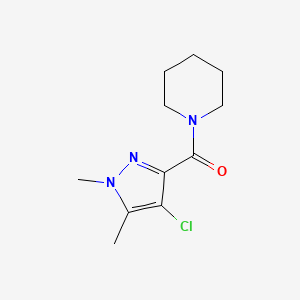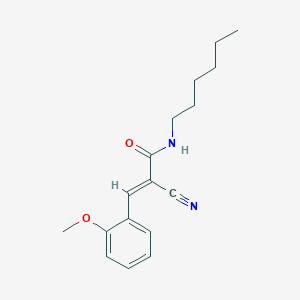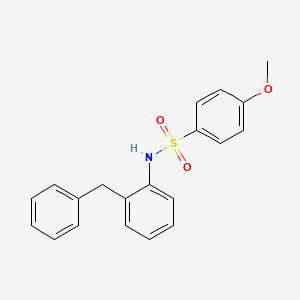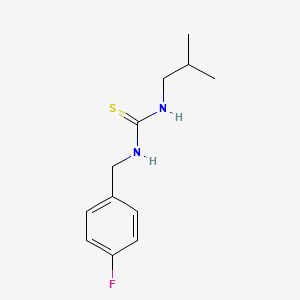
(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)(piperidino)methanone is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(piperidino)methanone typically involves the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole with piperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 4-chloro-1,5-dimethyl-1H-pyrazole and piperidine.
Catalyst: A suitable catalyst such as palladium or copper.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating to a temperature range of 60-80°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the reproducibility and safety of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)(piperidino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of the reduced pyrazole derivative.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(piperidino)methanone is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in enzyme inhibition assays.
Medicine
In medicine, (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(piperidino)methanone is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(piperidino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with key enzymes involved in inflammatory and cancer pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)(3-trifluoromethylphenyl)methanone
- (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone
- (4-Benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Uniqueness
What sets (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(piperidino)methanone apart from similar compounds is its specific substitution pattern and the presence of the piperidino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16ClN3O |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
(4-chloro-1,5-dimethylpyrazol-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C11H16ClN3O/c1-8-9(12)10(13-14(8)2)11(16)15-6-4-3-5-7-15/h3-7H2,1-2H3 |
InChI Key |
FDECEUMAWVTSKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)N2CCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(butan-2-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10965051.png)

![Dimethyl 2-[(pyrrolidin-1-ylacetyl)amino]benzene-1,4-dicarboxylate](/img/structure/B10965065.png)
![2,4,5-trimethyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B10965072.png)

![dimethyl 5-{[(2Z)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzene-1,3-dicarboxylate](/img/structure/B10965084.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10965085.png)

![N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B10965103.png)
![N-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B10965104.png)
![1-[2-(2-Methoxyethylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B10965107.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10965114.png)


